Difluoroethylglycine
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Overview
Description
Difluoroethylglycine is a fluorinated amino acid that has garnered significant interest in the fields of chemistry, biology, and materials science. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability, altered electronic characteristics, and enhanced binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoroethylglycine can be synthesized through various methods, including the incorporation of difluoromethyl groups into glycine derivatives. One common approach involves the reaction of amines with difluorocarbene and carbon dioxide, leading to the formation of difluoroglycine derivatives . This reaction is typically carried out under ambient conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced fluorination techniques. For example, the late-stage difluoromethylation process allows for the precise incorporation of difluoromethyl groups into complex molecules . This method is highly efficient and can be adapted for the large-scale synthesis of this compound and related compounds.
Chemical Reactions Analysis
Types of Reactions
Difluoroethylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetic acid derivatives.
Reduction: Reduction reactions can convert this compound into simpler fluorinated compounds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene, carbon dioxide, and various oxidizing and reducing agents. Reaction conditions are typically mild, allowing for high yields and minimal by-products .
Major Products
The major products formed from these reactions include difluoroacetic acid derivatives, fluorinated peptides, and other fluorinated amino acids .
Scientific Research Applications
Difluoroethylglycine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of difluoroethylglycine involves its incorporation into peptides and proteins, where it can alter their biophysical properties. The fluorine atoms in this compound can form electrostatic interactions with other molecules, leading to changes in protein folding and stability . These interactions can also affect the binding affinity of proteins to their molecular targets, making this compound a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Monofluoroethylglycine: Contains a single fluorine atom and has different biophysical properties compared to difluoroethylglycine.
Trifluoroethylglycine: Contains three fluorine atoms and exhibits even greater stability and altered electronic characteristics.
Uniqueness
This compound is unique in its balance of fluorination, providing enhanced stability and binding affinity without the extreme properties of trifluoroethylglycine . This makes it particularly useful in applications where moderate fluorination is desired.
Properties
Molecular Formula |
C4H7F2NO2 |
---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
2-(2,2-difluoroethylamino)acetic acid |
InChI |
InChI=1S/C4H7F2NO2/c5-3(6)1-7-2-4(8)9/h3,7H,1-2H2,(H,8,9) |
InChI Key |
YFCOMGKRSHQPEM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)NCC(=O)O |
Origin of Product |
United States |
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